Lipophilicity Differentiation: XLogP3 Comparison of 2-Ethoxy-1-naphthamide vs. Simpler Amide Congeners
The target compound exhibits a computed XLogP3 of 3.3, driven by the combined lipophilic contributions of the naphthalene core and the 2-ethoxy substituent [1]. This contrasts with simpler pyrazolyl-pyrimidine amide analogs such as N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide (MW 203.2, predicted XLogP ~0.5–1.0 based on reduced carbon count and absence of aromatic fused rings) . For kinase inhibitor programs where optimal cellular permeability typically requires logP in the 2–4 range, the target compound's lipophilicity positions it in a more favorable window for passive membrane permeability compared to low-logP acetyl analogs, while the polar amide and pyrimidine nitrogens maintain a TPSA of 81.9 Ų — below the common 140 Ų threshold for oral bioavailability prediction [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide: XLogP3 estimated ~0.5–1.0 (no published experimental value) |
| Quantified Difference | ΔXLogP3 ≈ +2.3 to +2.8 (approximately 200–600× higher octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of this magnitude directly impact membrane permeability, metabolic stability, and plasma protein binding — parameters that govern whether a compound is fit-for-purpose in cell-based assays or in vivo models.
- [1] PubChem Compound Summary for CID 71805330. Computed physicochemical properties including XLogP3 and TPSA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71805330 (accessed April 2026). View Source
